酰基 SA 葡萄糖醛酸苷

描述

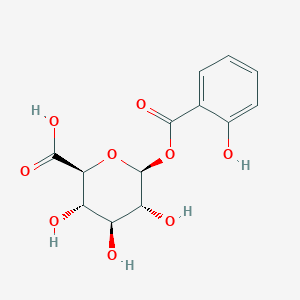

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid, more commonly known as THB-6-OH, is a naturally occurring compound found in plants and fungi. It is a major component of the flavonoid family and has been studied extensively for its potential therapeutic applications. THB-6-OH has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, among others. In recent years, it has also been investigated for its potential role in the treatment of various diseases and disorders, such as cancer, diabetes, and neurodegenerative diseases.

科学研究应用

药物毒性介导

酰基葡萄糖醛酸苷,包括酰基 SA 葡萄糖醛酸苷,已被证明与药物诱导的毒性有关。 它们是反应性药物缀合物,可以共价修饰生物分子,例如蛋白质、脂类和核酸 . 这种反应性是由于它们能够与大分子上的亲核中心发生酰基转移反应或蛋白质残基发生糖基化 . 了解酰基 SA 葡萄糖醛酸苷在这些过程中的作用对于评估代谢为该化合物的药物的安全性至关重要。

关键酶和转运蛋白的抑制

研究表明,酰基 SA 葡萄糖醛酸苷可以抑制关键酶和转运蛋白,这可能导致缀合物在肝组织中积累 . 这种抑制意义重大,因为它会影响药物的药代动力学,并可能导致不良药物反应。 针对酰基 SA 葡萄糖醛酸苷影响的具体酶和转运蛋白的研究正在进行,以更好地了解其对药物代谢和毒性的影响。

动力学建模和反应性预测

已开发出酰基 SA 葡萄糖醛酸苷反应性的动力学模型,以预测其在生物系统中的行为 . 这包括了解其通过分子内酰基转移和水解降解,这与蛋白质加合物的形成有关 . 这种模型在药物发现中很有价值,可以预测新药的潜在肝毒性。

分析方法的进步

酰基 SA 葡萄糖醛酸苷在生理条件下固有的不稳定性导致了用于检测、鉴定和量化生物体液和组织中这种代谢物的分析方法的进步 . 这些方法对于研究形成酰基 SA 葡萄糖醛酸苷作为代谢物的药物的药代动力学和动力学至关重要。

药物发现中的去风险策略

了解酰基 SA 葡萄糖醛酸苷毒性的分子机制已导致在药物发现和先导化合物优化项目中采用去风险策略 . 这些策略旨在通过识别并避免开发可能形成高反应性葡萄糖醛酸苷代谢物的药物,最大程度地降低酰基 SA 葡萄糖醛酸苷介导的毒性的可能性。

结构分析和化学位移计算

研究还集中在酰基 SA 葡萄糖醛酸苷的分子结构上,以计算 NMR 化学位移和其他电子参数 . 这种结构分析对于理解化合物的电子环境很重要,这会影响其反应性和与生物分子的相互作用。

作用机制

Target of Action

Acyl SA glucuronide, also known as Salicyl acyl glucuronide, is a metabolite of carboxylic acid-containing drugs . Its primary targets are biological molecules, including proteins, lipids, and nucleic acids . It has the ability to covalently modify these targets through transacylation of nucleophilic centers on macromolecules . Additionally, it can inhibit key enzymes and transporters, such as OATP1B1/3 (hepatic) and OAT1/3 (renal), and efflux transporters like MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes .

Mode of Action

The mode of action of Acyl SA glucuronide involves its interaction with its targets, leading to significant changes. It exhibits a degree of electrophilicity, strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . This allows it to covalently modify biological molecules . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Biochemical Pathways

The formation of Acyl SA glucuronide is a result of the conjugation of glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile . The biochemical pathways affected by Acyl SA glucuronide are those involving the targets it modifies, including various enzymatic and transporter pathways .

Pharmacokinetics

The pharmacokinetics of Acyl SA glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a metabolite, it is formed in the body through the metabolism of carboxylic acid-containing drugs . It circulates in plasma before being excreted in urine and bile . The inherent instability of Acyl SA glucuronide under physiological conditions can lead to significant challenges in assessing its bioavailability .

Result of Action

The result of Acyl SA glucuronide’s action is the modification of biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in the function of these molecules and potentially contribute to drug-induced toxicities . The degree of protein adduct formation has been associated with the rate of degradation of Acyl SA glucuronide via intramolecular transacylation and hydrolysis .

Action Environment

The action of Acyl SA glucuronide can be influenced by various environmental factors. Its inherent instability under physiological conditions can affect its action, efficacy, and stability . Furthermore, the structure of the particular Acyl SA glucuronide can influence which transporters are affected . Understanding these factors is crucial for assessing the safety and efficacy of carboxylic acid-containing drugs and their Acyl SA glucuronide metabolites .

生化分析

Biochemical Properties

Acyl SA glucuronide is involved in important biochemical reactions. It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Cellular Effects

The effects of Acyl SA glucuronide on various types of cells and cellular processes are significant. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Molecular Mechanism

Acyl SA glucuronide exerts its effects at the molecular level through several mechanisms. These include transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acyl SA glucuronide change over time. It is inherently unstable under physiological conditions . Despite this, it often circulates in plasma prior to being excreted in urine and bile .

Metabolic Pathways

Acyl SA glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives .

属性

IUPAC Name |

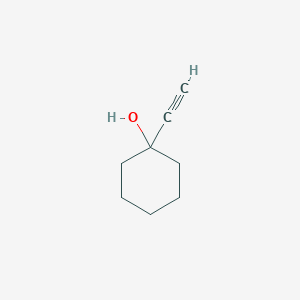

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVVXKRKCLJCKA-UNLLLRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951878 | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29315-53-5 | |

| Record name | Salicyl acyl glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29315-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylacyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029315535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)